

Phase 1 Clinical Trial Results of Antitumor Agent-84: A Comparative Guide

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Compound of Interest		
Compound Name:	Antitumor agent-84	
Cat. No.:	B12406428	Get Quote

Disclaimer: "Antitumor agent-84" is a hypothetical agent. The following guide is generated for illustrative purposes to demonstrate a comparative analysis based on plausible, representative data for a novel MEK (Mitogen-activated protein kinase kinase) inhibitor. Data for the comparator, Trametinib, is based on publicly available Phase 1 trial information.

This guide provides a comparative overview of the hypothetical Phase 1 clinical trial results for **Antitumor Agent-84**, a novel, selective MEK1/2 inhibitor. The data is presented alongside Trametinib, an established MEK inhibitor, to offer context for researchers, scientists, and drug development professionals. The primary objectives of this Phase 1 study were to determine the safety, tolerability, pharmacokinetic profile, and preliminary antitumor activity of Agent-84 in patients with advanced solid tumors.

Safety and Tolerability

The safety profile of **Antitumor Agent-84** was evaluated in a dose-escalation study. Adverse events (AEs) were graded according to the Common Terminology Criteria for Adverse Events (CTCAE).[1][2][3][4] The most common treatment-related AEs are compared with those from a Phase 1 study of Trametinib.[5]

Table 1: Comparison of Common Treatment-Related Adverse Events (All Grades)



Adverse Event	Antitumor Agent-84 (N=25)	Trametinib (N=20)
Diarrhea	52%	60%
Acneiform Dermatitis	60%	55%
Rash (Maculo-papular)	48%	45%
Fatigue	35%	30%
Nausea	28%	25%
Dry Skin	20%	25%

Data for **Antitumor Agent-84** is hypothetical.

Dose-limiting toxicities (DLTs) for Agent-84 included Grade 3 acneiform dermatitis and Grade 3 diarrhea, establishing a Maximum Tolerated Dose (MTD) of 1.5 mg once daily.

Pharmacokinetic (PK) Profile

Pharmacokinetic parameters were assessed following oral administration. Agent-84 demonstrated a pharmacokinetic profile suitable for once-daily dosing.

Table 2: Comparison of Pharmacokinetic Parameters (at MTD)

Parameter	Antitumor Agent-84 (1.5 mg QD)	Trametinib (2.0 mg QD)
Tmax (Median time to peak concentration)	1.5 hours	1.5 hours
Cmax (Peak plasma concentration)	25 ng/mL	22.2 ng/mL
AUC0-24h (Area under the curve over 24h)	350 ng⋅h/mL	341 ng∙h/mL
t1/2 (Elimination half-life)	38 hours	4 days



Data for **Antitumor Agent-84** is hypothetical. Trametinib data is sourced from a study in patients with normal hepatic function.

Preliminary Efficacy

Antitumor activity was assessed using the Response Evaluation Criteria in Solid Tumors (RECIST 1.1). The analysis included patients with various advanced solid tumors harboring RAS/RAF mutations.

Table 3: Preliminary Antitumor Activity (RECIST 1.1)

Response Category	Antitumor Agent-84 (N=18 evaluable)
Partial Response (PR)	11% (2 patients)
Stable Disease (SD)	50% (9 patients)
Progressive Disease (PD)	39% (7 patients)
Objective Response Rate (ORR: CR+PR)	11%
Disease Control Rate (DCR: CR+PR+SD)	61%

Data for **Antitumor Agent-84** is hypothetical.

Experimental Protocols

- 1. Protocol for Safety and Tolerability Assessment:
- Study Design: A standard 3+3 dose-escalation design was used.
- Patient Monitoring: Patients were monitored continuously for adverse events (AEs). All AEs were graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) v5.0.
- DLT Period: The dose-limiting toxicity (DLT) period was defined as the first 28-day cycle of treatment.

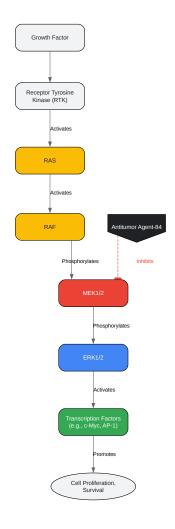


- MTD Definition: The Maximum Tolerated Dose (MTD) was defined as the highest dose level at which less than 33% of patients experienced a DLT.
- 2. Protocol for Pharmacokinetic Analysis:
- Sample Collection: Serial blood samples were collected at predefined time points pre-dose and post-dose (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) on Day 1 and Day 15 of Cycle 1.
- Bioanalytical Method: Plasma concentrations of the drug were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Parameter Calculation: Pharmacokinetic parameters, including Tmax, Cmax, AUC, and t1/2, were calculated using non-compartmental analysis with industry-standard software (e.g., WinNonlin).
- 3. Protocol for Efficacy Evaluation:
- Tumor Assessment: Tumor assessments were performed at baseline and every 8 weeks thereafter using CT or MRI scans.
- Response Criteria: Tumor response was evaluated by investigators based on the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST 1.1). This involves measuring the longest diameter of target lesions. A partial response is defined as at least a 30% decrease in the sum of diameters of target lesions, while progressive disease is at least a 20% increase.

Visualizations

The diagram below illustrates the simplified MAPK/ERK signaling pathway, which is the target of MEK inhibitors like **Antitumor Agent-84**. These agents typically inhibit MEK1 and MEK2, preventing the phosphorylation and activation of ERK, which in turn blocks downstream signaling related to cell proliferation and survival.





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Caption: Simplified MAPK/ERK signaling pathway inhibited by Antitumor Agent-84.

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